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molecular formula C12H16O5 B8757937 1-(2,4-bis(methoxymethoxy)phenyl)ethan-1-one

1-(2,4-bis(methoxymethoxy)phenyl)ethan-1-one

Cat. No. B8757937
M. Wt: 240.25 g/mol
InChI Key: ZHJNNWLVMLVNQG-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

In 3 ml of dimethylformamide was dissolved 456 mg of 2',4'-dihydroxyacetophenone, and the solution was cooled to 0° C. and 1.73 ml of N,N-diisopropylethylamine was added to the solution. Then, 0.61 ml of chloromethyl methyl ether was added to the mixture and reaction was carried out for 18 hours with stirring. After the reaction, the reaction mixture was poured in ice water and extracted with ethyl acetate. The organic layer was washed with water, dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation to obtain 707.9 mg (yield=98.3%) of 2',4'-bis(methoxymethoxy)acetophenone in the form of a colorless transparent liquid.
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH:12](N(CC)C(C)C)(C)C.[CH3:21][O:22][CH2:23]Cl.CN(C)[CH:27]=[O:28]>>[CH3:21][O:22][CH2:23][O:1][C:2]1[CH:7]=[C:6]([O:8][CH2:12][O:28][CH3:27])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
1.73 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
456 mg
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COCOC1=C(C=CC(=C1)OCOC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 707.9 mg
YIELD: PERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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